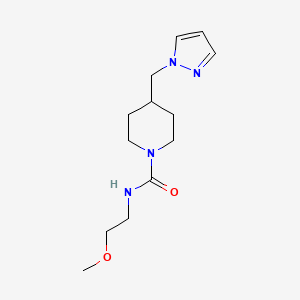

4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-19-10-6-14-13(18)16-8-3-12(4-9-16)11-17-7-2-5-15-17/h2,5,7,12H,3-4,6,8-11H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMPZZLFNQFERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(CC1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is to start with piperidine and introduce the pyrazole group through a nucleophilic substitution reaction. The methoxyethyl group can be added through a subsequent reaction with 2-methoxyethanol under appropriate conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one.

Reduction: : The pyrazole group can be reduced to form a pyrazoline derivative.

Substitution: : The methoxyethyl group can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: : Piperidin-4-one

Reduction: : Pyrazoline derivative

Substitution: : Various derivatives depending on the substituent used

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a ligand for biological receptors or enzymes.

Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

Industry: : It might find use in the production of materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as receptors or enzymes, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

N-[4-(2-Methoxyphenoxy)but-2-yn-1-yl]cyclohex-3-ene-1-carboxamide (CAS: 1426315-00-5)

- Molecular Formula: C₁₈H₂₁NO₃

- Molecular Weight : 299.36 g/mol

- Key Features: Replaces the piperidine ring with a cyclohexene ring. Contains a 2-methoxyphenoxy-butynyl chain instead of the pyrazole-methyl group.

1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide (CAS: 1797349-48-4)

- Molecular Formula : C₁₈H₂₀N₈O

- Molecular Weight : 364.4 g/mol

- Key Features: Substitutes pyrazole with a triazole-pyridazine hybrid. Incorporates a pyridinylmethyl group instead of 2-methoxyethylamine.

3-Methoxy-1-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide

- Molecular Formula: Not explicitly provided (estimated C₁₈H₂₄N₄O₄S₂).

- Key Features: Replaces the piperidine-carboxamide linkage with a thiophene-sulfonyl-piperidine-ethyl chain. Retains a methoxy-pyrazole group but adds a sulfonyl moiety.

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Data for Selected Analogues

Research Findings and Implications

- Target Compound vs. Triazole Analogues : The replacement of pyrazole with triazole (as in ) increases nitrogen content, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound .

- Role of Methoxyethyl Group: The 2-methoxyethylamine in the target compound likely improves aqueous solubility over analogues with hydrophobic chains (e.g., phenoxy-butynyl in ), critical for oral bioavailability .

- Pyrazole vs. Thiophene-Sulfonyl : While the target compound’s pyrazole may favor π-π stacking in receptor binding, the thiophene-sulfonyl group in could confer selectivity toward sulfonamide-sensitive targets like carbonic anhydrases .

Biological Activity

4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a compound that has garnered attention in pharmaceutical research for its potential biological activities. This compound, characterized by its unique pyrazole and piperidine moieties, has been studied for various therapeutic applications, particularly in the modulation of G protein-coupled receptors (GPCRs).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 360.418 g/mol . The structure features a piperidine ring substituted with a pyrazole group and a methoxyethyl side chain, which contributes to its biological properties.

Research indicates that this compound acts as a modulator of GPCRs, specifically targeting the GPR119 receptor, which is involved in glucose homeostasis and insulin secretion. The activation of GPR119 has been linked to potential therapeutic effects in metabolic disorders such as type 2 diabetes mellitus .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity in enhancing insulin secretion from pancreatic beta cells. This effect is mediated through the stimulation of GPR119, leading to increased intracellular calcium levels and subsequent insulin release .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in glucose tolerance tests. Results showed that administration of the compound resulted in improved glucose tolerance and reduced blood glucose levels, indicating its potential as an anti-diabetic agent .

Case Studies

Several case studies have documented the pharmacological effects of this compound:

- Diabetes Model Study : In a study involving diabetic mice, treatment with the compound resulted in a 30% reduction in fasting blood glucose levels over four weeks compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and secretion .

- Weight Management : Another study explored the impact on body weight regulation. Mice treated with this compound showed a significant decrease in body weight gain, correlating with improved metabolic profiles and reduced adiposity .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were reported in animal studies, although further studies are necessary to establish long-term safety and potential side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis is typically required, involving:

- Step 1 : Formation of the piperidine-carboxamide core via condensation of piperidine derivatives with activated carbonyl reagents (e.g., chloroformates or carbodiimides) .

- Step 2 : Functionalization of the piperidine ring with a pyrazole-methyl group via nucleophilic substitution or coupling reactions (e.g., using 1H-pyrazole-1-methanol derivatives under basic conditions) .

- Step 3 : Introduction of the N-(2-methoxyethyl) group via alkylation or reductive amination .

- Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) and catalysts like cesium carbonate or copper(I) bromide to enhance reaction efficiency. Monitor intermediates via TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Analytical Techniques :

- 1H/13C NMR : Confirm substituent positions (e.g., pyrazole protons at δ 6.3–8.5 ppm, methoxyethyl signals at δ 3.2–3.6 ppm) .

- LCMS/HRMS : Verify molecular weight (e.g., expected [M+H]+ for C₁₄H₂₁N₄O₂: 293.16) and purity (>95% by HPLC) .

- Elemental Analysis : Validate C, H, N percentages (e.g., theoretical C 64.14%, H 7.24%, N 19.17%) .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in enzyme inhibition assays?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace methoxyethyl with cyclopropyl or sulfamoyl groups) to assess steric/electronic effects .

- Biological Assays : Test inhibition against target enzymes (e.g., carbonic anhydrase or kinase isoforms) using fluorometric or calorimetric assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites .

Q. How should researchers address contradictions between synthetic purity and biological activity data?

- Troubleshooting :

- Purity vs. Activity : High HPLC purity (>97%) does not guarantee biological efficacy; confirm stereochemical integrity (e.g., chiral centers via CD spectroscopy) .

- Impact of Byproducts : Characterize minor impurities (e.g., dealkylated products) via preparative HPLC and test their activity .

- Dose-Response Curves : Use EC₅₀/IC₅₀ comparisons to differentiate intrinsic activity from assay artifacts .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic (PK) properties?

- In Vitro Models :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .

- In Vivo Studies : Administer via IV/PO routes in rodents, collect plasma samples, and calculate AUC, t₁/₂, and bioavailability .

Q. How can computational chemistry guide the optimization of this compound’s selectivity for target receptors?

- Approach :

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) and hydrophobic regions .

- MD Simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability .

- Free Energy Calculations : Use MM-PBSA to rank derivatives by binding free energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.